
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2O It is a derivative of quinoline, characterized by the presence of an acetyl group at the first position and a carbonitrile group at the second position of the dihydroquinoline ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-quinolinecarbonitrile with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce 1-acetyl-1,2-dihydroquinoline-2-amine .
科学研究应用
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new drugs.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates
作用机制
The mechanism by which 1-acetyl-1,2-dihydroquinoline-2-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the acetyl and carbonitrile groups.
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with additional methyl groups, offering different chemical properties and applications.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the fourth position, known for their pharmaceutical importance
Uniqueness: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic properties make it a valuable compound in research and industry.
属性
CAS 编号 |
57309-71-4 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
1-acetyl-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-11(8-13)7-6-10-4-2-3-5-12(10)14/h2-7,11H,1H3 |
InChI 键 |
JEUCELAYWFREBV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(C=CC2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)
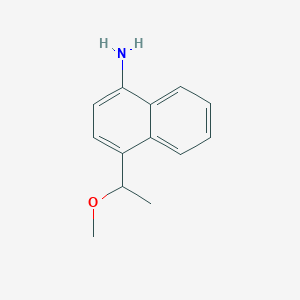

![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
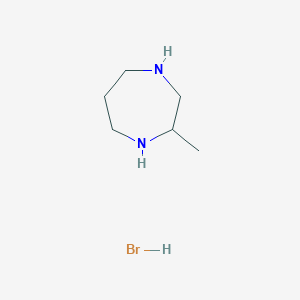
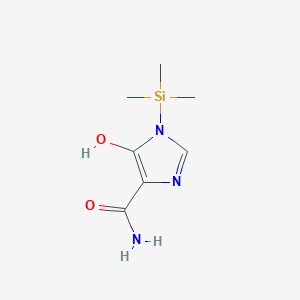
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
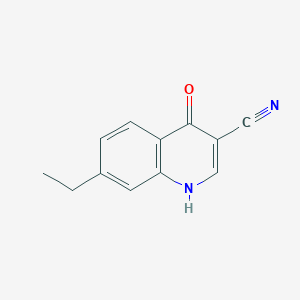
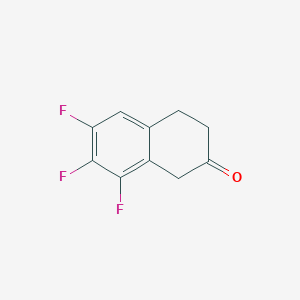
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)
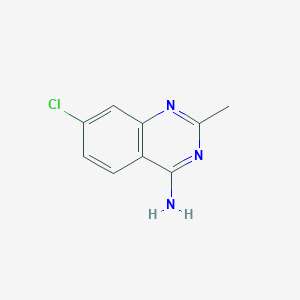
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)


